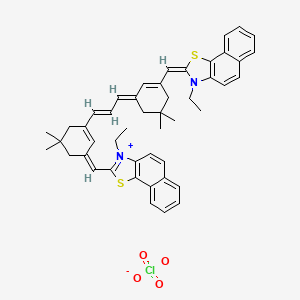
Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate is a complex organic compound It is characterized by its unique structure, which includes multiple naphtho and thiazolium rings
Preparation Methods
The synthesis of Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate involves multiple steps. The synthetic route typically starts with the preparation of the naphtho and thiazolium precursors. These precursors are then subjected to a series of reactions, including alkylation, cyclization, and condensation, under controlled conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate can undergo various chemical reactions. These include:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate can be compared with other similar compounds, such as:
- 2-Methyl-3-ethylnaphtho[2,1-d]thiazole-3-ium
- 3-ethyl-2-methyl-6,7,8,9-tetrahydro-naphtho[2,1-d]thiazolium, iodide
- 1-ethyl-2-methyl-3-(2-methylphenyl)quinazolin-1-ium-4-one, perchlorate
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various scientific and industrial applications.
Properties
CAS No. |
65767-29-5 |
|---|---|
Molecular Formula |
C47H49ClN2O4S2 |
Molecular Weight |
805.5 g/mol |
IUPAC Name |
(2E)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethylbenzo[g][1,3]benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]benzo[g][1,3]benzothiazole;perchlorate |
InChI |
InChI=1S/C47H49N2S2.ClHO4/c1-7-48-40-22-20-36-16-9-11-18-38(36)44(40)50-42(48)26-34-24-32(28-46(3,4)30-34)14-13-15-33-25-35(31-47(5,6)29-33)27-43-49(8-2)41-23-21-37-17-10-12-19-39(37)45(41)51-43;2-1(3,4)5/h9-27H,7-8,28-31H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
KYCPJTVPVKLRBG-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=C(C3=CC=CC=C3C=C2)S/C1=C/C4=C/C(=C/C=C/C5=C/C(=C\C6=[N+](C7=C(S6)C8=CC=CC=C8C=C7)CC)/CC(C5)(C)C)/CC(C4)(C)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)SC1=CC4=CC(=CC=CC5=CC(=CC6=[N+](C7=C(S6)C8=CC=CC=C8C=C7)CC)CC(C5)(C)C)CC(C4)(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


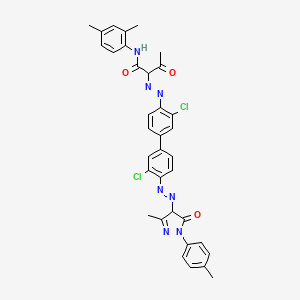
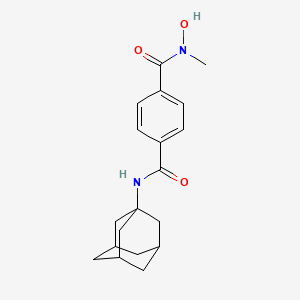
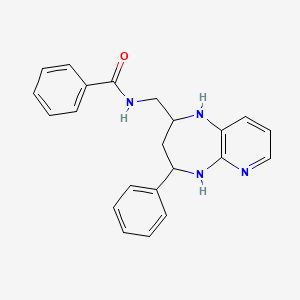
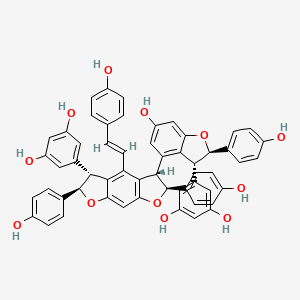
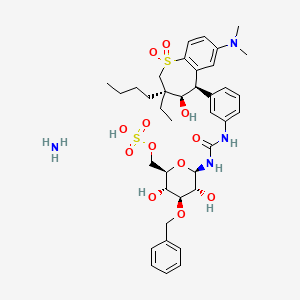

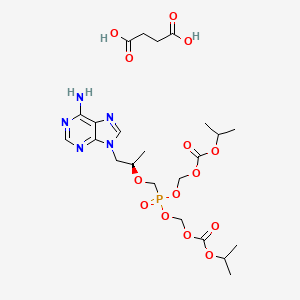
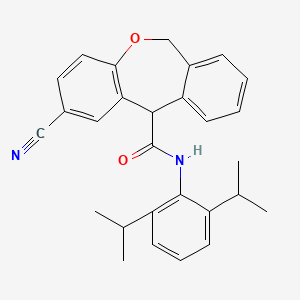
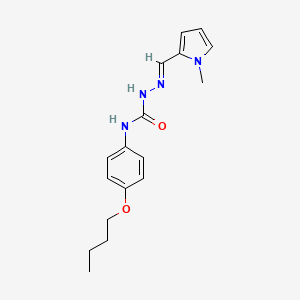
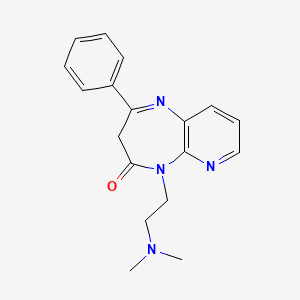
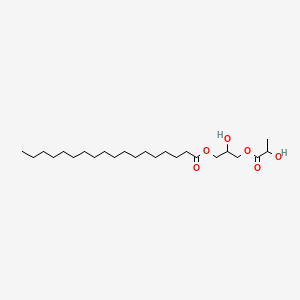
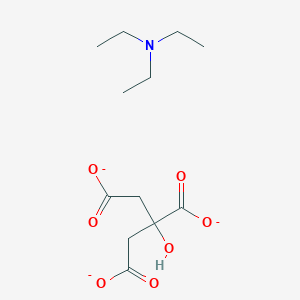

![[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate](/img/structure/B12774474.png)
